2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane
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Overview
Description
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane is a chemical compound with significant potential in various fields of research. Its unique molecular structure, characterized by the presence of fluorine, bromine, and dioxane rings, makes it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane typically involves the bromination of 1,4-benzodioxane. This process can be carried out using bromine in acetic acid . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzodioxane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane involves its interaction with molecular targets and pathways. The presence of fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to specific targets. The dioxane ring structure also plays a role in its overall chemical behavior.
Comparison with Similar Compounds
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxane: Lacks the bromine atom, resulting in different reactivity and applications.
3,3-Dimethyl-6-bromo-1,4-benzodioxane:
2,2-Difluoro-1,4-benzodioxane: Lacks the methyl and bromine groups, leading to variations in its chemical behavior.
Uniqueness: 2,2-Difluoro-3,3-dimethyl-6-bromo-1,4-benzodioxane stands out due to the combination of fluorine, bromine, and dioxane rings in its structure. This unique arrangement imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2,2-difluoro-3,3-dimethyl-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-9(2)10(12,13)15-7-4-3-6(11)5-8(7)14-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQCWIARBINCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(O1)C=C(C=C2)Br)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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